molecular formula C16H13N3O3 B2621903 2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide CAS No. 302968-25-8

2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide

Cat. No. B2621903
CAS RN: 302968-25-8
M. Wt: 295.298
InChI Key: ZBQLBUVRWZPHJN-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide, also known as HPI-1, is a synthetic compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields, including cancer research and drug development. In

Mechanism of Action

The mechanism of action of 2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell proliferation and survival. This compound has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, there are also limitations to using this compound in lab experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. In addition, this compound has only been studied in vitro and in animal models, and its efficacy and safety in humans are not yet known.

Future Directions

There are several future directions for the study of 2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide. One direction is to further investigate the mechanism of action of this compound and its potential targets in cancer cells. Another direction is to study the efficacy and safety of this compound in human clinical trials. In addition, this compound could be further optimized to improve its potency and selectivity for specific targets. Finally, this compound could be used as a lead compound for the development of new drugs for the treatment of cancer and other diseases.

Synthesis Methods

2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide can be synthesized through a multistep process that involves the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate to form 2-(2-nitrophenyl)acrylonitrile. This compound is then reduced to 2-(2-aminophenyl)acrylonitrile, which is further reacted with phenylacetyl chloride to form this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-[(3E)-3-(hydroxyimino)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide has been studied for its potential use in cancer research and drug development. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been studied for its ability to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-(2-hydroxy-3-nitrosoindol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-14(17-11-6-2-1-3-7-11)10-19-13-9-5-4-8-12(13)15(18-22)16(19)21/h1-9,21H,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWYVFDOAGAMGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.